molecular formula C11H8O3 B8710150 2-Furyl p-hydroxyphenyl ketone CAS No. 4682-94-4

2-Furyl p-hydroxyphenyl ketone

Cat. No.: B8710150
CAS No.: 4682-94-4
M. Wt: 188.18 g/mol
InChI Key: QHNHAPUTAWUKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Furyl p-hydroxyphenyl ketone, with the molecular formula C11H8O3, is a synthetic chemical compound provided as a high-purity solid for research and development purposes . Also known as furan-2-yl-(4-hydroxyphenyl)methanone, this compound features a benzophenone core structure substituted with a hydroxyl group on the phenyl ring and a furan ring . The presence of both phenolic and ketone functional groups, along with the heteroaromatic furan, makes it a molecule of interest in various exploratory research areas. Potential applications include serving as a synthetic intermediate or building block in organic synthesis, particularly for creating more complex molecular architectures. Its structural motifs are common in the development of novel compounds for material science and pharmaceutical research. Researchers value this compound for its potential use in studying structure-activity relationships and as a precursor in the synthesis of specialized chemicals. This product is intended for research use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4682-94-4

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

furan-2-yl-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C11H8O3/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,12H

InChI Key

QHNHAPUTAWUKLA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Furyl P Hydroxyphenyl Ketone

Retrosynthetic Analysis of 2-Furyl p-hydroxyphenyl ketone

A retrosynthetic analysis of this compound [(furan-2-yl)(4-hydroxyphenyl)methanone] reveals several potential disconnections. The most logical disconnection is at the carbon-carbon bond between the carbonyl group and one of the aromatic rings. This leads to two primary synthons: a 2-furoyl equivalent and a p-hydroxyphenyl equivalent, or a p-hydroxybenzoyl equivalent and a furan (B31954) equivalent.

Primary Disconnections and Corresponding Synthons

Disconnection PointSynthon 1Synthon 2Corresponding Reagents
Furan-Carbonyl Bond2-Furoyl Cationp-Hydroxyphenyl Anion2-Furoyl chloride, Phenol (B47542)
Phenyl-Carbonyl Bondp-Hydroxybenzoyl Cation2-Furyl Anionp-Hydroxybenzoyl chloride, Furan

Another viable retrosynthetic approach involves the oxidation of a precursor molecule, such as the corresponding secondary alcohol, (2-furyl)(p-hydroxyphenyl)methanol. This alcohol can be conceptually disconnected into a 2-furyl nucleophile and p-hydroxybenzaldehyde, or a p-hydroxyphenyl nucleophile and 2-furaldehyde. nih.gov This strategy relies on the formation of the alcohol followed by a subsequent oxidation step to yield the target ketone.

Classical Approaches to Aryl Furyl Ketones

Traditional methods for the synthesis of aryl furyl ketones have heavily relied on established reactions in organic chemistry, particularly Friedel-Crafts acylation and oxidation reactions.

Friedel-Crafts Acylation Variations

The Friedel-Crafts acylation is a cornerstone reaction for the formation of aryl ketones. rsc.org In the context of this compound synthesis, this can involve the acylation of furan with a p-hydroxybenzoyl derivative or the acylation of phenol with a 2-furoyl derivative. However, the sensitivity of the furan ring to strong Lewis acids typically used in classical Friedel-Crafts reactions can lead to polymerization and low yields. stackexchange.com Therefore, milder catalysts and specific variations of this reaction are often employed.

Houben-Hoesch Reaction: This reaction offers a method for the synthesis of aryl ketones from a nitrile and an arene. wikipedia.orgsynarchive.com It is particularly effective for electron-rich aromatic compounds like phenols. wikipedia.orgnibs.ac.cn The reaction typically uses a Lewis acid catalyst, such as zinc chloride, and hydrogen chloride. wikipedia.orgnibs.ac.cnthermofisher.cn The initial product is a ketimine hydrochloride, which is then hydrolyzed to the corresponding ketone. bncollegebgp.ac.in While applicable to polyhydroxy- and polyalkoxyphenols, its success with monosubstituted phenols can be limited due to the potential for O-acylation. nibs.ac.cnbncollegebgp.ac.in

Fries Rearrangement: The Fries rearrangement converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. byjus.comwikipedia.org This reaction is ortho- and para-selective, with the product ratio influenced by reaction conditions such as temperature and solvent. byjus.comwikipedia.org To synthesize this compound via this route, one would first prepare phenyl 2-furoate, which would then be rearranged. Low temperatures generally favor the formation of the para-isomer. wikipedia.orgajchem-a.com Recent advancements have explored low-temperature variants of the Fries rearrangement using aluminum chloride in nitromethane (B149229) to achieve high regioselectivity for the para-product. ajchem-a.com

Oxidation Reactions in Synthesis

An alternative classical strategy involves the oxidation of a secondary alcohol precursor, (2-furyl)(p-hydroxyphenyl)methanol. This alcohol can be synthesized through the addition of an organometallic furan species to p-hydroxybenzaldehyde or a protected derivative. nih.gov

The subsequent oxidation of the alcohol to the ketone can be achieved using various oxidizing agents. Common reagents for this transformation include chromium-based reagents (e.g., PCC, PDC) and manganese dioxide. The choice of oxidant is crucial to avoid over-oxidation or degradation of the furan ring.

Modern Synthetic Advancements for this compound

Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of ketones like this compound. These advancements often involve the use of catalysts and adherence to green chemistry principles.

Catalytic Synthesis Routes

Modern catalytic methods offer significant advantages over classical approaches, including milder reaction conditions, higher selectivity, and reduced waste.

Catalytic Friedel-Crafts Acylation: To circumvent the issues associated with strong Lewis acids in traditional Friedel-Crafts acylations of furan, heterogeneous catalysts have been investigated. stackexchange.com For instance, zeolites and other solid acid catalysts can promote the acylation under milder conditions, potentially improving yields and simplifying product purification. google.com Tin(IV) chloride has also been used as a Lewis acid catalyst for the Friedel-Crafts acylation of furan derivatives. arkat-usa.orgnih.gov

Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions represent a powerful tool for C-C bond formation. The synthesis of aryl ketones can be achieved through the coupling of an organometallic reagent with an acyl chloride or a related derivative. For example, a 2-furyl organometallic species (e.g., 2-furyllithium or a 2-furyl Grignard reagent) could be coupled with p-hydroxybenzoyl chloride in the presence of a suitable catalyst. mdpi.com

Asymmetric Transfer Hydrogenation: While not a direct synthesis of the ketone, catalytic asymmetric transfer hydrogenation is relevant for the synthesis of the chiral alcohol precursor. Noyori-Ikariya catalysts, for example, have been effectively used for the reduction of aryl heteroaryl ketones. mdpi.com The enantiomerically enriched alcohol can then be oxidized to the ketone if desired, or used in its chiral form.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of renewable starting materials, atom-efficient reactions, and environmentally benign solvents and catalysts.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to organic synthesis. For instance, the oxidation of the alcohol precursor to the ketone could potentially be achieved using an alcohol dehydrogenase. Furthermore, laccase/TEMPO systems have been employed for the oxidation of alcohols to ketones as part of a sequential bienzymatic process. uniovi.es

Renewable Feedstocks: Furan derivatives, such as furfural (B47365), can be derived from biomass. nih.govwikipedia.org Utilizing these bio-based starting materials aligns with the green chemistry principle of using renewable resources. Furfural can be converted to 2-furancarboxylic acid, a potential precursor for the 2-furoyl group, through oxidation. orgsyn.orgmdpi.com

Photochemical Methods: Photo-Fries rearrangement offers a photochemical alternative to the classical Lewis acid-catalyzed reaction, proceeding through a radical mechanism. wikipedia.org While yields can be low, this method avoids the use of strong acid catalysts. Additionally, [2+2] photocycloaddition reactions of furan derivatives under eco-friendly UVA light have been explored, showcasing the potential of photochemical methods in sustainable synthesis. und.edu

Flow Chemistry and Continuous Synthesis of this compound

The application of flow chemistry to the synthesis of this compound, while not extensively documented for this specific molecule, can be inferred from established protocols for the continuous Friedel-Crafts acylation of phenols. digitellinc.comscholaris.ca This methodology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters, which can lead to higher yields and purity. digitellinc.comvapourtec.com

The primary synthetic route to this compound is the Friedel-Crafts acylation of phenol with 2-furoyl chloride or a related acylating agent. In a continuous flow setup, this reaction would typically involve pumping streams of the reactants and a catalyst through a heated microreactor or packed-bed reactor. The use of a catalyst is crucial, and while traditional Lewis acids like aluminum chloride are effective, they often generate significant waste. digitellinc.com Greener alternatives, such as methanesulfonic acid (MSA), have shown promise in continuous flow acylations of phenols, acting as both a catalyst and a solvent. digitellinc.comscholaris.ca

The implementation of a flow process for this synthesis allows for precise control of residence time, temperature, and stoichiometry, which is critical for managing the exothermic nature of the reaction and minimizing the formation of byproducts. researchgate.net For instance, a shorter residence time in a high-temperature flow reactor can favor the desired product and prevent degradation. researchgate.net

ParameterBatch ConditionsFlow Chemistry Advantages
Catalyst Typically requires stoichiometric amounts of Lewis acids (e.g., AlCl₃). digitellinc.comCan utilize immobilized or homogeneous green catalysts like MSA, allowing for easier separation and recycling. digitellinc.comresearchgate.net
Temperature Control Prone to localized overheating, leading to side reactions.Superior heat exchange provides precise temperature control, enhancing selectivity. vapourtec.com
Safety Handling of large quantities of corrosive and reactive materials poses risks.Smaller reaction volumes at any given time significantly improve operational safety. digitellinc.com
Yield & Selectivity Can suffer from lower selectivity and yield due to side reactions and difficult workup. digitellinc.comOften results in higher yields and improved selectivity due to better process control. researchgate.net
Scalability Scaling up can be challenging and non-linear.Readily scalable by extending the operation time or using parallel reactors. vapourtec.com

Chemo-, Regio-, and Stereoselectivity Considerations in this compound Synthesis

The synthesis of this compound via Friedel-Crafts acylation of phenol necessitates careful consideration of selectivity to ensure the desired isomer is obtained as the major product.

Chemoselectivity: Phenol is a bidentate nucleophile, meaning it can be acylated at two different positions: on the aromatic ring (C-acylation) to form a hydroxyaryl ketone, or on the phenolic oxygen (O-acylation) to form an ester. echemi.comstackexchange.comucalgary.ca The desired product, this compound, results from C-acylation. The choice of catalyst and reaction conditions plays a pivotal role in directing the chemoselectivity. High concentrations of a strong Lewis acid catalyst, such as AlCl₃, tend to favor the thermodynamically more stable C-acylated product. stackexchange.comucalgary.ca Conversely, kinetically controlled conditions with weaker catalysts or in the absence of a strong Lewis acid may predominantly yield the O-acylated ester. ucalgary.ca This ester can, however, be rearranged to the desired C-acylated ketone through a Fries rearrangement, which is also promoted by a Lewis acid. echemi.comstackexchange.com

Regioselectivity: The hydroxyl group of phenol is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, the Friedel-Crafts acylation of phenol with 2-furoyl chloride is expected to yield a mixture of ortho- and para-substituted products. The formation of the para-isomer, this compound, is generally favored due to reduced steric hindrance compared to the ortho-position. The separation of these isomers can be achieved through methods like steam distillation or chromatography. researchgate.net

Stereoselectivity: The core structure of this compound is planar and achiral, so stereoselectivity is not a factor in its direct synthesis. However, it would become a critical consideration if the ketone were to be used as a substrate in subsequent reactions, such as asymmetric reduction of the carbonyl group to form a chiral alcohol.

Selectivity TypeKey FactorsDesired Outcome for this compound
Chemoselectivity Catalyst type and concentration, temperature. stackexchange.comucalgary.caC-acylation over O-acylation.
Regioselectivity Directing effect of the hydroxyl group, steric hindrance.para-substitution over ortho-substitution.
Stereoselectivity Not applicable for the synthesis of the achiral ketone itself.N/A

Chemical Reactivity and Transformation Pathways of 2 Furyl P Hydroxyphenyl Ketone

Reactivity at the Ketone Carbonyl Group

The carbonyl group (C=O) is a site of significant electrophilicity, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to many of the transformations of 2-Furyl p-hydroxyphenyl ketone.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. The partially positive carbon atom of the carbonyl group serves as an electrophile, reacting with electron-rich nucleophiles. This reaction breaks the C=O pi bond and forms a new single bond with the nucleophile, resulting in a tetrahedral intermediate which is then typically protonated to form an alcohol.

Key examples of nucleophilic addition reactions applicable to this compound include:

Reduction: The ketone can be reduced to a secondary alcohol, (4-hydroxyphenyl)(furan-2-yl)methanol. Common reducing agents for this transformation are hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, the reduction of similar furyl ketones with sodium borohydride has been shown to proceed stereoselectively, affording the corresponding alcohol.

Grignard and Organolithium Reactions: Carbon-carbon bonds can be formed by reacting the ketone with organometallic reagents such as Grignard reagents (R-MgX) or organolithiums (R-Li). These strong nucleophiles add to the carbonyl carbon to form tertiary alcohols after an acidic workup. For example, the reaction with methylmagnesium bromide would yield 1-(furan-2-yl)-1-(4-hydroxyphenyl)ethanol. It is noteworthy that in reactions with 2-furyl ketones, Grignard reagents can sometimes lead to 1,4-addition products, though steric hindrance at the carbonyl carbon can suppress this side reaction.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Hydride ion Sodium borohydride (NaBH₄) Secondary alcohol
Carbanion Methylmagnesium bromide (CH₃MgBr) Tertiary alcohol

Condensation Reactions

Condensation reactions involve an initial nucleophilic addition followed by a dehydration step. The Aldol (B89426) condensation and the related Claisen-Schmidt condensation are classic examples.

This compound lacks α-hydrogens on the furan (B31954) side of the carbonyl group. The methylene (B1212753) hydrogens of the p-hydroxyphenyl ring are not acidic enough to be easily removed for enolate formation. Therefore, it cannot act as the nucleophilic enolate component in a self-condensation reaction.

However, it can readily act as the electrophilic partner in a Claisen-Schmidt condensation (a type of crossed aldol condensation) with another aldehyde or ketone that does possess α-hydrogens. In this reaction, a base would deprotonate the enolizable carbonyl compound to form an enolate, which then attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate can then dehydrate, often upon heating, to yield an α,β-unsaturated ketone (a chalcone (B49325) analogue). Studies on the aldol condensation of furfural (B47365) (a furan with an aldehyde group) with ketones like acetone (B3395972) have shown that the furan-containing carbonyl readily undergoes condensation to form C8 and C13 products.

Table 2: Claisen-Schmidt Condensation with this compound

Enolizable Partner Base Catalyst Intermediate Product Final Product
Acetone NaOH or KOH β-Hydroxy ketone α,β-Unsaturated ketone

Reactions Involving the Furan Ring

The furan ring is an electron-rich aromatic heterocycle. While it possesses aromatic character, it is less aromatic than benzene (B151609) and can behave as a conjugated diene in certain reactions. The electron-withdrawing nature of the 2-aroyl group deactivates the furan ring towards electrophilic attack but also influences the regioselectivity of such reactions.

Electrophilic Aromatic Substitution on Furan

Furan typically undergoes electrophilic aromatic substitution preferentially at the C2 (or α) position, as the cationic intermediate is better stabilized by the ring oxygen. When the C2 position is already substituted, as in this compound, the substitution is directed to the vacant C5 position. The aroyl group at C2 is deactivating, making the reaction conditions for substitution more stringent than for furan itself.

Halogenation: Bromination of 2-acylfurans generally occurs at the 5-position. For example, furans with electron-withdrawing substituents at the 2-position yield 5-bromo derivatives. Milder conditions are often required to avoid polyhalogenation or ring degradation.

Nitration: Direct nitration of furan can be challenging due to the ring's sensitivity to strong acids. However, milder nitrating agents, such as nitric acid in trifluoroacetic anhydride, have been used to successfully nitrate (B79036) furan derivatives, typically yielding the 5-nitro product for a 2-substituted furan.

Friedel-Crafts Acylation: The deactivated furan ring in 2-acylfurans makes Friedel-Crafts acylation difficult. The reaction, if it occurs, would be expected at the 5-position.

Cycloaddition Reactions of the Furan Moiety

The furan ring can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The aromaticity of the furan ring means that the cycloaddition is often reversible. The presence of the electron-withdrawing ketone group at the 2-position generally reduces the reactivity of the furan as a diene.

Despite this deactivation, Diels-Alder reactions can proceed with highly reactive dienophiles. The reaction leads to the formation of an oxabicycloheptene derivative. These adducts can serve as versatile intermediates, undergoing further transformations such as ring-opening or rearrangement to access a variety of complex carbocyclic and heterocyclic structures.

Ring-Opening and Rearrangement Processes

The furan ring, particularly in the presence of substituents, can undergo ring-opening under certain conditions.

Acid-Catalyzed Ring Opening: Furans are sensitive to strong acids. Protonation of the furan ring can lead to irreversible ring-opening, forming 1,4-dicarbonyl compounds. The specific products depend on the reaction conditions and the nature of the substituents on the furan ring. For this compound, acidic conditions could potentially lead to the formation of a 1,4-dicarbonyl species.

Oxidative Rearrangement: Oxidation of 2-furyl ketones can lead to rearrangement products. For instance, oxidation of 2-furyl carbinols (the reduced form of 2-furyl ketones) with various oxidizing agents can lead to the formation of pyranones. A specific oxidation-rearrangement of 2-furyl ketones has been developed as a method for synthesizing oxidized spiroketals, which are structural motifs found in some natural products.

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group of this compound can be readily alkylated or acylated to form the corresponding ethers and esters. These reactions typically proceed under basic conditions, which facilitate the deprotonation of the phenolic hydroxyl to form a more nucleophilic phenoxide anion.

O-Alkylation: In the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), the phenolic proton is abstracted, and the resulting phenoxide ion can react with an alkyl halide (e.g., methyl iodide, ethyl bromide) via a Williamson ether synthesis mechanism to yield an O-alkylated product. The choice of base and solvent can influence the reaction efficiency.

Illustrative O-Alkylation Reactions

Reactant Reagent Base Solvent Product
This compound Methyl Iodide K₂CO₃ Acetone 2-Furyl p-methoxyphenyl ketone
This compound Ethyl Bromide NaOH Ethanol 2-Furyl p-ethoxyphenyl ketone

O-Acylation: Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with an acylating agent, such as an acid chloride or acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. The base neutralizes the acidic byproduct (e.g., HCl) and catalyzes the reaction.

Illustrative O-Acylation Reactions

Reactant Reagent Base Solvent Product
This compound Acetyl Chloride Pyridine CH₂Cl₂ p-(2-Furoyl)phenyl acetate
This compound Acetic Anhydride Pyridine - p-(2-Furoyl)phenyl acetate

The phenolic hydroxyl group of this compound is a proficient hydrogen bond donor. It can engage in both intramolecular and intermolecular hydrogen bonding. Intramolecularly, a hydrogen bond can form between the phenolic proton and the carbonyl oxygen, creating a six-membered ring structure that can influence the molecule's conformation and reactivity. Intermolecular hydrogen bonding with solvent molecules or other molecules of the same compound can affect its physical properties, such as melting point and solubility.

The presence of both a proton donor (hydroxyl group) and proton acceptors (carbonyl and furan oxygens) within the same molecule raises the possibility of excited-state intramolecular proton transfer (ESIPT). nih.gov Upon photoexcitation, the acidity of the phenolic proton increases, potentially leading to its transfer to the carbonyl oxygen. This process results in the formation of a transient keto-tautomer, which may exhibit distinct photophysical properties, such as a large Stokes shift in its fluorescence spectrum. While ESIPT is a known phenomenon in other o-hydroxyphenyl ketones, specific studies on this compound are not extensively documented. nih.gov

Oxidative and Reductive Transformations of this compound

Both the furan ring and the ketone functional group are susceptible to oxidative and reductive transformations. The specific reaction conditions will determine which part of the molecule is affected.

Oxidative Transformations: The furan ring is sensitive to oxidation and can undergo ring-opening reactions. organicreactions.org Treatment with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or ozone can lead to the formation of dicarbonyl compounds. organicreactions.org The phenolic ring can also be oxidized, particularly with stronger oxidizing agents, potentially leading to quinone-type structures or polymerization. The specific products would depend on the oxidant used and the reaction conditions. Theoretical studies on the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals indicate that OH-addition to the furan ring is a dominant pathway at lower temperatures. researchgate.netnih.gov

Reductive Transformations: The carbonyl group of the ketone is readily reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and mild reagent for this transformation. For more comprehensive reduction, catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) can be employed. Under forcing conditions, catalytic hydrogenation can also lead to the saturation of the furan ring. The chemoselective reduction of the double bonds in the furan ring of related unsaturated dinitriles has been achieved using 2-phenylbenzimidazoline, suggesting that selective reductions are possible. nih.gov

Illustrative Reduction Reactions

Reactant Reagent Solvent Product
This compound NaBH₄ Methanol (2-Furyl)(p-hydroxyphenyl)methanol
This compound H₂ / Pd-C Ethanol (Tetrahydrofuran-2-yl)(p-hydroxyphenyl)methanol

Mechanistic Studies of Key Reactions Involving this compound

Due to the limited specific research on this compound, mechanistic studies are largely inferred from related molecular systems.

Mechanism of O-Alkylation and O-Acylation: The mechanisms for these reactions on the phenolic hydroxyl group are well-established. O-alkylation proceeds through an S(_N)2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide. The mechanism for O-acylation involves the nucleophilic attack of the phenoxide on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Mechanism of Furan Ring Oxidation: The oxidative cleavage of the furan ring is thought to proceed through an initial epoxidation or a Diels-Alder-type reaction with the oxidant across the diene system of the furan. organicreactions.org Subsequent rearrangement and cleavage of the intermediate lead to the formation of dicarbonyl products. Theoretical studies on the reaction of 2-acetylfuran with OH radicals suggest that the reaction is initiated by the addition of the hydroxyl radical to the C2 or C5 position of the furan ring, followed by ring-opening. researchgate.netnih.gov

Mechanism of Ketone Reduction: The reduction of the ketone with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent to yield the secondary alcohol.

Advanced Spectroscopic and Structural Elucidation of 2 Furyl P Hydroxyphenyl Ketone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Furyl p-hydroxyphenyl ketone, both ¹H and ¹³C NMR spectra offer critical insights into its molecular framework.

A reported ¹H-NMR spectrum in DMSO-d6 shows distinct signals corresponding to the aromatic protons of both the furan (B31954) and the p-hydroxyphenyl rings. The spectrum displays a signal for the hydroxyl proton at approximately 10.44 ppm. The furan ring protons appear at 8.07 ppm (d, J = 1 Hz, 5'-H), 7.33 ppm (d, J = 3.6 Hz, 3'-H), and 6.76 ppm (dd, J = 3.6 Hz, J = 2.4 Hz, 4'-H). The protons of the p-hydroxyphenyl ring are observed at 7.89 ppm (s, Ph-2-H), 7.87 ppm (s, Ph-6-H), 6.93 ppm (s, Ph-5-H), and 6.91 ppm (s, Ph-3-H) acs.org.

The ¹³C-NMR spectrum in the same solvent reveals signals for all eleven carbon atoms of the molecule. The carbonyl carbon is typically found at the lowest field. The aromatic carbons of both rings resonate in the region of approximately 112 to 162 ppm, with the specific chemical shifts being 112.9, 115.8 (2C), 120.3, 128.3, 132.1 (2C), 148.1, 152.2, and 162.4 ppm. The carbonyl carbon signal is observed at 180.4 ppm acs.org.

Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
OH10.44 (br s)C=O180.4
5'-H (Furan)8.07 (d, J = 1 Hz)C-ipso (Phenol)128.3
2-H, 6-H (Phenyl)7.89 (s), 7.87 (s)C-2, C-6 (Phenyl)132.1
3'-H (Furan)7.33 (d, J = 3.6 Hz)C-3, C-5 (Phenyl)115.8
3-H, 5-H (Phenyl)6.93 (s), 6.91 (s)C-4 (Phenol-OH)162.4
4'-H (Furan)6.76 (dd, J=3.6, 2.4 Hz)C-2' (Furan)152.2
C-5' (Furan)148.1
C-3' (Furan)112.9
C-4' (Furan)120.3

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Definitive Structure Assignment

While 1D-NMR provides fundamental information, 2D-NMR techniques are indispensable for the definitive assignment of all proton and carbon signals and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons. For this compound, cross-peaks would be expected between the adjacent protons on the furan ring (3'-H and 4'-H, and 4'-H and 5'-H) and on the p-hydroxyphenyl ring (3-H and 2-H, 5-H and 6-H).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of the protonated carbons by correlating the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. Key HMBC correlations would be expected from the furan protons to the carbonyl carbon and from the p-hydroxyphenyl protons to the carbonyl carbon, confirming the ketone linkage between the two aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is crucial for determining the preferred conformation of the molecule, such as the relative orientation of the furan and p-hydroxyphenyl rings with respect to the carbonyl group. Cross-peaks between specific protons on the two rings would indicate their close spatial arrangement.

Dynamic NMR Studies of Conformational Preferences

The two C-C single bonds connecting the carbonyl group to the aromatic rings in this compound allow for rotational freedom, leading to different possible conformations. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational dynamics. By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers for rotation around these bonds.

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₁H₈O₃), the calculated monoisotopic mass is 188.04734 u. An experimental HRMS (ESI) value has been reported with a found mass of 211.0368 for the [M+Na]⁺ adduct, which is in close agreement with the calculated value of 211.0366 acs.org.

Elucidation of Fragmentation Mechanisms

Electron ionization mass spectrometry (EI-MS) typically leads to extensive fragmentation. The fragmentation of aromatic ketones often involves cleavage of the bonds adjacent to the carbonyl group. For this compound, the major fragmentation pathways are expected to involve the following cleavages:

α-cleavage: Cleavage of the bond between the carbonyl carbon and the furan ring would lead to the formation of a p-hydroxyphenylacylium ion ([HOC₆H₄CO]⁺) and a furyl radical. Alternatively, cleavage of the bond between the carbonyl carbon and the p-hydroxyphenyl ring would result in a furylacylium ion ([C₄H₃OCO]⁺) and a p-hydroxyphenyl radical. The relative abundance of these fragment ions would depend on the stability of the resulting cations and radicals.

Loss of CO: The acylium ions formed through α-cleavage can further fragment by losing a molecule of carbon monoxide (CO) to form the corresponding aryl cations.

Fragmentation of the Furan Ring: The furan ring itself can undergo characteristic fragmentation, often involving the loss of CO and acetylene (C₂H₂).

A reported ESI-MS spectrum showed a base peak at m/z = 187 [M-H]⁻, indicating facile deprotonation of the phenolic hydroxyl group under negative ion mode conditions acs.org.

Fragment Ion Proposed Structure m/z (calculated)
[M-H]⁻[C₁₁H₇O₃]⁻187.04
[p-hydroxyphenylacylium]⁺[HOC₆H₄CO]⁺121.03
[furylacylium]⁺[C₄H₃OCO]⁺95.01
[p-hydroxyphenyl]⁺[HOC₆H₄]⁺93.03
[furyl]⁺[C₄H₃O]⁺67.02

Isotopic Labeling Studies via MS

Isotopic labeling is a powerful technique to confirm proposed fragmentation mechanisms. By selectively replacing specific atoms with their heavier isotopes (e.g., ¹³C, ¹⁸O, or ²H), the mass shifts in the fragment ions can be monitored.

For this compound, the following isotopic labeling experiments could provide definitive evidence for the fragmentation pathways:

¹⁸O-labeling of the carbonyl group: Synthesis of the ketone with ¹⁸O at the carbonyl position would result in a 2 Da mass shift in the molecular ion and in any fragment ions that retain the carbonyl group. This would allow for the unambiguous identification of fragments containing the carbonyl oxygen.

Deuterium labeling of the aromatic rings: Selective deuteration of either the furan or the p-hydroxyphenyl ring would help to distinguish between fragments originating from each ring system. For example, if the p-hydroxyphenyl ring is deuterated, any fragment ion containing this ring will show a corresponding mass increase.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. These two techniques are often complementary.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H and C=C functional groups.

O-H stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the phenolic hydroxyl group due to hydrogen bonding.

C=O stretching: A strong absorption band around 1650-1630 cm⁻¹ is expected for the conjugated aryl ketone carbonyl group.

Aromatic C=C stretching: Several bands in the region of 1600-1450 cm⁻¹ correspond to the C=C stretching vibrations within the furan and phenyl rings.

C-O stretching: The stretching vibrations for the C-O bond of the phenol (B47542) and the furan ether are expected in the 1260-1000 cm⁻¹ region.

Aromatic C-H bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Raman Spectroscopy: The Raman spectrum would also exhibit characteristic bands for the various functional groups. Aromatic ring vibrations often give rise to strong Raman signals. The C=O stretching vibration is also typically observable in the Raman spectrum. Due to the different selection rules, some vibrational modes that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational analysis.

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H stretch (Phenol)3400-3200 (broad)Weak
Aromatic C-H stretch3100-3000Strong
C=O stretch (Ketone)1650-1630 (strong)Moderate to Strong
Aromatic C=C stretch1600-1450 (multiple bands)Strong (multiple bands)
C-O stretch (Phenol)~1230Moderate
C-O-C stretch (Furan)~1075Moderate
Aromatic C-H oop bend900-675Weak

Characteristic Vibrational Modes of Ketone, Furan, and Phenol

A detailed vibrational analysis would involve the assignment of specific absorption bands to the vibrational modes of the ketone, furan, and phenol groups. The expected characteristic vibrations would include:

Ketone Group: The C=O stretching vibration is a strong and sharp band, typically appearing in the 1650-1680 cm⁻¹ region for aromatic ketones. Its exact position can be influenced by conjugation with both the furan and phenyl rings.

Furan Ring: The furan moiety would exhibit several characteristic bands, including C-H stretching above 3100 cm⁻¹, C=C stretching vibrations typically around 1580-1500 cm⁻¹, and the ring breathing and deformation modes at lower frequencies. The C-O-C stretching of the furan ring is also a key identifier.

Phenol Group: The phenolic hydroxyl group would be characterized by a broad O-H stretching band, typically in the 3200-3600 cm⁻¹ region, with its breadth and position dependent on hydrogen bonding. The C-O stretching and O-H in-plane bending vibrations would also be present, usually around 1200-1260 cm⁻¹ and 1310-1390 cm⁻¹, respectively.

Currently, specific experimental or computationally predicted vibrational frequencies and their assignments for this compound are not available in published literature. A hypothetical data table for these vibrational modes is presented below to illustrate the required information.

Hypothetical Vibrational Mode Assignments for this compound This table is for illustrative purposes only, as specific data is not available.

Vibrational Mode Functional Group Expected Frequency (cm⁻¹)
O-H Stretch Phenol ~3400 (broad)
C-H Stretch (Aromatic) Furan, Phenyl 3150-3000
C=O Stretch Ketone ~1660
C=C Stretch Furan, Phenyl 1600-1450
O-H Bend Phenol ~1350

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

The electronic absorption properties of this compound, determined by UV-Vis spectroscopy, are dictated by the π-conjugated system formed by the phenyl ring, the carbonyl group, and the furan ring. This extended chromophore is expected to result in absorption bands in the UV region, likely corresponding to π→π* and n→π* electronic transitions.

Solvatochromism and pH Effects on Electronic Absorption

The position of the absorption maxima (λmax) would be sensitive to the solvent environment (solvatochromism) and the pH of the solution.

Solvatochromism: Changing the solvent polarity would likely shift the λmax of the π→π* and n→π* transitions. Polar solvents might stabilize the excited state differently than nonpolar solvents, leading to either a bathochromic (red) or hypsochromic (blue) shift.

pH Effects: The phenolic hydroxyl group is acidic and can be deprotonated in basic solutions to form a phenoxide ion. This deprotonation would extend the conjugation of the chromophore, leading to a significant bathochromic shift in the absorption spectrum.

A systematic study in various solvents of differing polarity and at different pH values would be required to quantify these effects. However, such studies for this compound have not been reported. A hypothetical data table illustrating the expected solvatochromic effects is provided below.

Hypothetical UV-Vis Absorption Maxima (λmax) in Different Solvents This table is for illustrative purposes only, as specific data is not available.

Solvent Polarity λmax (nm)
Hexane Nonpolar Not Available
Dichloromethane Polar Aprotic Not Available
Acetonitrile Polar Aprotic Not Available
Ethanol Polar Protic Not Available

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsion angles, offering insights into the molecular geometry and conformation.

Intermolecular Interactions and Crystal Packing Motifs

The presence of the hydroxyl group and the carbonyl oxygen makes this compound capable of forming strong intermolecular hydrogen bonds. An X-ray crystal structure would elucidate how these hydrogen bonds, along with other weaker interactions like π-π stacking, govern the packing of the molecules in the crystal lattice. Understanding these interactions is crucial for relating the solid-state structure to physical properties such as melting point and solubility.

To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database or reported elsewhere in the literature. A hypothetical table of key crystallographic parameters is shown to indicate the type of data that would be obtained from such an analysis.

Hypothetical Key Crystallographic Parameters This table is for illustrative purposes only, as specific data is not available.

Parameter Value
Bond Lengths (Å)
C=O (Ketone) Not Available
C-O (Phenol) Not Available
Bond Angles (°)
Furan-C-Ketone Not Available
Phenyl-C-Ketone Not Available
Torsion Angles (°)

Computational Chemistry and Theoretical Studies on 2 Furyl P Hydroxyphenyl Ketone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecule, providing insights into its electronic structure and properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. While no specific DFT studies focused solely on 2-Furyl p-hydroxyphenyl ketone are available, such an analysis would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties like charge distribution, dipole moment, and molecular electrostatic potential could be calculated to predict its reactivity.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods are generally more computationally expensive than DFT but can provide higher accuracy for certain properties. A comprehensive ab initio study on this compound would offer a benchmark for results obtained by other methods, but such a study is not currently present in the literature.

Conformational Analysis and Energy Landscapes

The flexibility of this compound, particularly the rotation around the bonds connecting the ketone to the furan (B31954) and phenyl rings, suggests the existence of multiple conformations.

Global Minimum Conformations and Rotational Barriers

A thorough conformational analysis would identify the most stable arrangement of the atoms (the global minimum conformation) and the energy barriers for rotation between different conformations. This information is crucial for understanding the molecule's shape and how it might interact with other molecules. However, specific data on the global minimum conformation and rotational barriers for this compound are not available in published research.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions, when compared to experimental spectra, can help in the assignment of signals to specific atoms.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of a molecule. Each calculated frequency represents a specific vibrational mode of the molecule.

While general principles of NMR and vibrational spectroscopy are well-established, specific predicted values and their detailed analysis for this compound are not documented.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Fukui Functions)

The analysis of molecular orbitals provides significant insights into a molecule's chemical reactivity and electronic transitions.

HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Fukui Functions: Fukui functions are used within DFT to predict the most likely sites for nucleophilic and electrophilic attack on a molecule.

Specific values for the HOMO-LUMO gap and a detailed analysis of the Fukui functions for this compound have not been reported in dedicated studies.

Reaction Mechanism Prediction and Transition State Elucidation

Computational chemistry provides powerful tools for predicting the reaction mechanisms and elucidating the transition states of chemical reactions involving this compound. While specific, in-depth computational studies exclusively targeting the reaction mechanisms of this compound are not extensively available in the current body of scientific literature, the principles of theoretical chemistry allow for the postulation and analysis of potential reaction pathways. Such studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction at the molecular level.

The prediction of reaction mechanisms for a molecule like this compound would involve identifying the most probable pathways for its reactions, such as oxidation, reduction, or condensation. Computational models can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Elucidation of the transition state structure provides invaluable insights into the geometry and electronic properties of the molecule at the point of maximum energy. This information helps in understanding the factors that control the reaction rate and selectivity. For instance, in a hypothetical reaction, the bond lengths and angles of the atoms in the transition state, as well as the distribution of electron density, can be calculated.

A theoretical investigation would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

While detailed, published data on the transition state elucidation for specific reactions of this compound is scarce, the table below provides a hypothetical example of the kind of data that would be generated from such a computational study for a generic reaction.

Table 1: Hypothetical Calculated Parameters for a Reaction of this compound

Parameter Reactant Transition State Product
Relative Energy (kcal/mol) 0.0 +25.0 -15.0
Key Bond Length (Å) 1.23 (C=O) 1.35 (C-O) 1.43 (C-OH)

This table is illustrative and does not represent data from a specific published study on this compound.

Further computational research focusing on specific reactions of this compound is needed to provide concrete data on its reaction mechanisms and transition states. Such studies would be valuable for understanding its chemical reactivity and for designing new synthetic routes or predicting its metabolic fate.

Exploration of Derivatization and Analogues of 2 Furyl P Hydroxyphenyl Ketone

Design Principles for 2-Furyl p-hydroxyphenyl ketone Derivatives

While specific structure-reactivity relationship (SRR) or structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds. For example, research on chalcone (B49325) derivatives that incorporate a furan (B31954) moiety has provided significant findings.

A study on synthetic chalcones revealed that the introduction of a 2-furoyl group via an ester linkage to a phenolic hydroxyl group dramatically enhanced cytotoxic activity against several human tumor cell lines. csic.es The resulting compound, 2'-furoyloxy-4-methoxychalcone (FMC), was found to be significantly more potent than its precursor, highlighting the positive contribution of the furan-ester moiety to its biological activity. csic.es The study suggested that blocking the phenolic hydroxyl group with the furoyl substituent prevented intramolecular hydrogen bonding with the ketone, leaving the ketone free to interact with a specific biological binding site. csic.es This principle is directly applicable to the design of this compound derivatives, where esterification of the p-hydroxyl group could similarly enhance interactions with biological targets.

The following table summarizes the reported cytotoxicity data for a parent chalcone versus its 2'-furoyloxy derivative, illustrating the impact of this modification.

CompoundModificationU-937 Cell Line IC₅₀ (µM)HL-60 Cell Line IC₅₀ (µM)
Chalcone 1 (Parent)2'-Hydroxy-4-methoxychalcone44.9 ± 4.429.5 ± 2.1
Chalcone 2 (FMC)Introduction of 2-furoyloxy group at 2' position0.2 ± 0.10.3 ± 0.1

Data sourced from a study on furoyloxychalcones, demonstrating the significant increase in potency upon esterification of a phenolic hydroxyl group with a furoyl radical. csic.es

These findings underscore a key design principle: the strategic acylation of the phenolic hydroxyl group in ketone-containing scaffolds can be a powerful method for enhancing biological activity.

Synthetic Methodologies for Novel Analogues

The generation of novel analogues of this compound relies on the targeted chemical modification of its three primary functional regions.

The hydroxyl group on the phenyl ring is a prime site for derivatization. Standard synthetic transformations can be employed to produce ethers and esters, thereby altering the molecule's polarity, solubility, and hydrogen bonding capability. pjmhsonline.com

O-Alkylation: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the phenoxide, formed by treating the starting material with a base, acts as a nucleophile to attack an alkyl halide. This introduces an alkoxy group in place of the hydroxyl group.

O-Acylation: Esters can be readily synthesized by reacting the phenolic hydroxyl group with acyl chlorides or acid anhydrides under basic conditions. This method was used in the synthesis of bioactive furoyloxychalcones. csic.es

Reaction TypeReagentsProduct
O-Alkylation1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X)p-Alkoxyphenyl 2-furyl ketone
O-AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Basep-Acyloxyphenyl 2-furyl ketone

The furan ring is susceptible to electrophilic substitution, which typically occurs at the position adjacent to the heteroatom (the α-position) due to the superior stability of the resulting carbocation intermediate. quora.compearson.compearson.com In this compound, the ketone group is at the 2-position, making the 5-position the most likely site for electrophilic attack.

Halogenation: Furan reacts with halogens like bromine under mild conditions to yield halogenated derivatives, such as 5-bromo-2-furyl p-hydroxyphenyl ketone. pearson.com

Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can introduce nitro (-NO₂) or sulfonic acid (-SO₃H) groups onto the furan ring, typically at the 5-position.

Friedel-Crafts Acylation: This reaction can introduce an additional acyl group onto the furan ring, usually requiring a Lewis acid catalyst.

For more advanced diversification, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed on halogenated furan precursors to introduce a wide variety of aryl, vinyl, or alkynyl substituents. nih.gov

Reaction TypeReagentsPosition of SubstitutionResulting Derivative
BrominationBr₂ in Dioxane5-position5-Bromo-2-furyl p-hydroxyphenyl ketone
NitrationHNO₃/Acetic Anhydride5-position5-Nitro-2-furyl p-hydroxyphenyl ketone
Friedel-Crafts AcylationRCOCl / AlCl₃5-position5-Acyl-2-furyl p-hydroxyphenyl ketone

The carbonyl group is a highly reactive functional group that can undergo a variety of transformations to produce a diverse set of analogues. allstudiesjournal.comlibretexts.org

Reduction to Alcohol: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.edu

Formation of Imines and Related Compounds: Reaction with primary amines (R-NH₂) yields imines (Schiff bases). Similarly, reactions with hydroxylamine (B1172632) (NH₂OH) or hydrazines (R-NHNH₂) produce oximes and hydrazones, respectively. allstudiesjournal.com

Baeyer-Villiger Oxidation: This reaction converts the ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. stackexchange.com

Wittig Reaction: The Wittig reaction transforms the carbonyl group into a carbon-carbon double bond (C=C), allowing for the synthesis of alkene analogues.

Libraries of this compound Analogues

Combinatorial chemistry provides a powerful strategy for rapidly generating large collections, or libraries, of related compounds for screening. nih.govchemdiv.com By applying the synthetic methodologies described in section 6.2 in a combinatorial fashion, a diverse library of this compound analogues can be constructed.

The core scaffold can be systematically decorated with different functional groups at its three main modification sites. For instance, a library could be designed by reacting the parent molecule with a set of different alkyl halides (to modify the phenol), a set of different electrophiles (to modify the furan ring), and a set of different amines/hydrazines (to modify the ketone). The result is a matrix of new compounds where each molecule has a unique combination of substituents. The synthesis of such furan libraries has been successfully demonstrated for generating compounds for high-throughput screening. nih.gov

The table below illustrates a small, hypothetical subset of such a library, showcasing the structural diversity that can be achieved.

Analogue IDR¹ Substitution (Phenolic Moiety)R² Substitution (Furan Ring, 5-position)R³ Modification (Carbonyl Group)
A-1-X-OCH₃ (Methoxy)-H (Unsubstituted)=O (Ketone)
A-2-Y-OCH₃ (Methoxy)-Br (Bromo)=N-OH (Oxime)
B-1-Z-OCOCH₃ (Acetoxy)-H (Unsubstituted)-CH(OH)- (Secondary Alcohol)
B-3-X-OCOCH₃ (Acetoxy)-NO₂ (Nitro)=O (Ketone)

This table represents a hypothetical combinatorial library derived from the this compound scaffold, where R¹, R², and R³ represent points of chemical diversification.

Combinatorial Chemistry Approaches

Combinatorial chemistry provides a high-throughput platform for the synthesis of large libraries of related compounds. While specific combinatorial libraries of this compound are not extensively documented in publicly available research, the principles of combinatorial synthesis can be readily applied to its core structure. A hypothetical combinatorial library could be designed by varying the substituents on both the furan and the phenyl rings.

Core Scaffold: this compound

Points of Diversification:

Furan Ring: Introduction of various substituents at the 3, 4, and 5-positions of the furan ring.

Phenyl Ring: Modification of the hydroxyl group (e.g., etherification, esterification) and introduction of additional substituents on the aromatic ring.

Ketone Linkage: While less common, the carbonyl group could be modified, for instance, through conversion to an oxime or hydrazone.

Synthetic Strategy: A solid-phase synthesis approach would be amenable for such a library. The 2-furyl or the p-hydroxyphenyl moiety could be attached to a solid support, followed by a series of reactions to build the ketone and introduce diversity. For example, a resin-bound 2-furoic acid could be activated and reacted with a library of phenol (B47542) derivatives. Alternatively, a resin-bound phenol could undergo Friedel-Crafts acylation with a variety of 2-furoyl chloride derivatives.

Table 1: Hypothetical Combinatorial Library Design for this compound Analogues

Scaffold Position R1 (on Furan) R2 (on Phenyl) R3 (on Phenyl)
Example 1 H OCH₃ H
Example 2 CH₃ OH Cl
Example 3 Br O-Alkyl NO₂

| Example 4 | NO₂ | O-Acyl | F |

Structural and Electronic Characterization of Derivatives

The newly synthesized derivatives of this compound require thorough structural and electronic characterization to understand their properties. A combination of spectroscopic and computational methods is typically employed for this purpose.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the precise connectivity and chemical environment of atoms within the molecule.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the synthesized compounds.

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups.

UV-Visible Spectroscopy: Offers insights into the electronic transitions within the molecule and can be used to study the effects of substitution on the chromophore.

Computational Chemistry: Computational studies, particularly Density Functional Theory (DFT), are invaluable for understanding the electronic structure and predicting the reactivity of these derivatives. For a closely related analogue, 4-(4-hydroxyphenyl)-butan-2-one, commonly known as Raspberry Ketone, computational analysis has been used to determine its physicochemical properties. nih.govnih.govulster.ac.uk Similar calculations for derivatives of this compound would provide data on:

Molecular Geometry: Optimized bond lengths and angles.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic properties. ulster.ac.uk The HOMO-LUMO energy gap can indicate the molecule's stability. ulster.ac.uk

Electrostatic Potential Maps: These maps visualize the electron density distribution and can predict sites susceptible to nucleophilic or electrophilic attack.

Table 2: Predicted Physicochemical Properties of Raspberry Ketone (Analogue)

Property Predicted Value Method
pKa 9.95 TPSS/def2-TZVP//M06-2X/def2-TZVPP
logD 1.84 TPSS/def2-TZVP//M06-2X/def2-TZVPP
Formal Electrode Potential (pH 7.4) 1.29 V (vs SHE) TPSS/def2-TZVP//M06-2X/def2-TZVPP
HOMO-LUMO Energy Gap ~7.8 eV (in aqueous environment) TPSS/def2-TZVP//M06-2X/def2-TZVPP

Data sourced from a computational study on 4-(4-hydroxyphenyl)-butan-2-one. nih.govnih.govulster.ac.uk

Impact of Structural Modifications on Chemical Behavior

Modifying the structure of this compound has a profound impact on its chemical behavior, including its reactivity, stability, and intermolecular interactions.

Reactivity of the Furan Ring: The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, preferentially at the 2- and 5-positions. pearson.compearson.comquora.com The presence of the electron-withdrawing ketone group at the 2-position deactivates the ring towards further electrophilic attack. However, the introduction of electron-donating groups on the furan ring would increase its nucleophilicity and facilitate electrophilic substitution. Conversely, additional electron-withdrawing groups would further deactivate the ring.

Reactivity of the Phenyl Ring: The hydroxyl group on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. The para-position is already occupied by the ketone, so further substitution would be directed to the ortho-positions. Esterification or etherification of the hydroxyl group would modify its activating and directing effects.

Electronic Effects of Substituents: The electronic properties of the entire molecule are influenced by the interplay of substituents on both rings.

Electron-Donating Groups (EDGs) such as alkyl or alkoxy groups, on either the furan or phenyl ring, will increase the electron density of the aromatic systems. This generally leads to a smaller HOMO-LUMO gap and can enhance reactivity towards electrophiles.

Electron-Withdrawing Groups (EWGs) like nitro or cyano groups will decrease the electron density, making the rings less reactive towards electrophiles but potentially more susceptible to nucleophilic attack.

Impact on the Ketone Group: The reactivity of the carbonyl group itself can be influenced by the electronic nature of the attached rings. Electron-donating groups on the rings would increase the electron density on the carbonyl carbon, making it less electrophilic. Conversely, electron-withdrawing groups would enhance its electrophilicity, making it more susceptible to nucleophilic attack. Computational studies on Raspberry Ketone have shown a propensity for nucleophilic attack at the carbonyl carbon. ulster.ac.uk

Table 3: Predicted Impact of Substituents on the Chemical Behavior of this compound Derivatives

Substituent Position Substituent Type Predicted Effect on Reactivity Predicted Effect on HOMO-LUMO Gap
Furan Ring Electron-Donating Increased reactivity towards electrophiles Decrease
Furan Ring Electron-Withdrawing Decreased reactivity towards electrophiles Increase
Phenyl Ring Electron-Donating Increased reactivity towards electrophiles Decrease

Advanced Applications and Mechanistic Investigations of 2 Furyl P Hydroxyphenyl Ketone in Chemical and Biological Systems

2-Furyl p-hydroxyphenyl ketone as a Synthetic Building Block

This compound, a molecule incorporating a furan (B31954) ring, a carbonyl group, and a phenol (B47542) moiety, serves as a versatile platform for the construction of more complex molecular structures. Its inherent reactivity, stemming from these functional groups, allows it to be a valuable precursor and intermediate in various synthetic pathways.

While direct studies detailing the use of this compound in heterocyclic synthesis are not extensively documented, its structure is closely related to that of chalcones, which are renowned precursors for a vast array of heterocyclic compounds, particularly flavonoids and their analogues. Chalcones, or α,β-unsaturated ketones, are typically synthesized via a Claisen-Schmidt condensation between a ketone and an aldehyde. This compound can be envisioned as a key starting material that, upon reaction with an appropriate aldehyde, would form a furan-based chalcone (B49325) derivative.

These furan-chalcone intermediates are known to undergo cyclization reactions to form various heterocyclic systems. For instance, oxidative cyclization can lead to the formation of flavones or aurones with fused furan rings. The presence of the hydroxyl group on the phenyl ring is crucial as it facilitates these cyclization reactions and is a key feature in the resulting flavonoid-type structures. Research into furan-ring fused chalcones has highlighted their potential as scaffolds for biologically active compounds, underscoring the importance of their synthetic precursors.

Table 1: Potential Heterocyclic Systems Derived from this compound

Precursor System Reaction Type Resulting Heterocycle
Furan-based chalcone Oxidative Cyclization Furo-flavones
Furan-based chalcone Michael Addition/Cyclization Furo-pyrazoles

This table illustrates potential synthetic pathways based on the known reactivity of chalcone analogues.

The furan nucleus within this compound can also act as a diene in Diels-Alder reactions, providing a pathway to complex, three-dimensional polycyclic architectures. This reactivity allows for the construction of bridged-ring systems that are otherwise difficult to synthesize. Furthermore, the ketone and phenol functionalities offer multiple points for modification and extension of the molecular framework. For example, the phenol group can be alkylated or acylated to introduce new side chains, while the ketone can be subjected to reactions such as aldol (B89426) condensations, Grignard additions, or reductions to create new stereocenters and functional groups. This multi-functional nature makes it a promising, though currently underexplored, intermediate for the total synthesis of intricate natural products or novel organic materials.

Ligand Design and Coordination Chemistry

The molecular structure of this compound contains multiple heteroatoms with lone pairs of electrons—specifically the oxygen atoms of the hydroxyl, carbonyl, and furan groups—making it an attractive candidate for use as a ligand in coordination chemistry.

This compound has the potential to act as a polydentate ligand, binding to a central metal ion through two or more donor sites to form a stable chelate ring. The most probable coordination mode involves the formation of a six-membered chelate ring through the phenolic oxygen (after deprotonation) and the carbonyl oxygen. This bidentate O,O'-donor set is common in ligands used for complexing a wide variety of transition metals.

The stability of the resulting metal complexes is enhanced by the chelate effect. The furan ring's oxygen could potentially participate in coordination, leading to tridentate character, although this would depend on the specific metal ion and the geometric constraints of the complex. The formation of stable complexes is a critical first step in the development of new catalysts, sensors, or materials with specific electronic or magnetic properties.

Table 2: Potential Coordination Modes and Donor Atoms

Coordination Mode Donor Atoms Involved Potential Metal Ions
Bidentate Phenolic Oxygen, Carbonyl Oxygen Cu(II), Ni(II), Co(II), Zn(II)

This table outlines plausible coordination behaviors based on the functional groups present in the molecule.

Transition metal complexes derived from ligands containing phenol and ketone moieties often exhibit significant catalytic activity. By analogy, complexes of this compound could function as catalysts in various organic transformations. For example, metal complexes are widely used to catalyze oxidation reactions. A complex featuring this ligand could mimic the active sites of certain metalloenzymes, facilitating the oxidation of substrates like phenols or alcohols.

The electronic properties of the ligand, influenced by the electron-rich furan ring and the hydroxyphenyl group, can tune the redox potential of the metal center, thereby modulating its catalytic efficacy. The specific geometry and coordination environment enforced by the ligand are crucial in determining the selectivity and efficiency of the catalytic process. While specific catalytic applications of its complexes are yet to be reported, the structural motifs suggest potential in areas such as C-C coupling reactions, oxidation, and reduction catalysis.

Photophysical Properties and Potential Optoelectronic Applications

Molecules containing conjugated systems of pi-electrons, such as this compound, often exhibit interesting photophysical properties, including strong absorption of UV-visible light and fluorescence. The conjugation between the furan ring, the carbonyl group, and the hydroxyphenyl ring creates an extended π-system that is conducive to electronic transitions.

The presence of the hydroxyl group (an electron donor) and the carbonyl group (an electron acceptor) sets up an intramolecular charge transfer (ICT) character upon photoexcitation. This feature is highly desirable for applications in molecular sensors and optoelectronic materials. The absorption and emission wavelengths can be tuned by modifying the substituents on either the furan or the phenyl ring. Furan-based conjugated materials are gaining attention as candidates for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their favorable electronic properties and the potential for sustainable sourcing from biomass.

The photophysical properties of such compounds are often characterized by their absorption maximum (λ_max), emission maximum (λ_em), quantum yield (Φ_F), and Stokes shift (the difference between λ_max and λ_em). Chalcone-based fluorescent dyes, which share a similar structural backbone, have been shown to possess large Stokes shifts, which is advantageous for applications in bioimaging to reduce background interference.

Table 3: Predicted Photophysical Properties and Their Significance

Property Typical Range for Analogues Significance in Applications
Absorption Max (λ_max) 300-450 nm Determines the color of light absorbed; relevant for dyes and light-harvesting materials.
Emission Max (λ_em) 400-600 nm Determines the color of light emitted; crucial for fluorescent probes and OLEDs.
Quantum Yield (Φ_F) 0.1 - 0.8 Measures the efficiency of fluorescence; higher values are better for bright probes.

Data in this table are representative values for structurally related furan-based and chalcone-based dyes and are intended to predict the potential properties of this compound.

Fluorescence and Phosphorescence Studies

The photophysical properties of a molecule, such as fluorescence and phosphorescence, are crucial for applications in sensing, imaging, and materials science. These properties are dictated by the molecule's ability to absorb light and dissipate the absorbed energy through radiative pathways.

Fluorescence is the emission of light from a molecule after it has absorbed light, occurring from the lowest singlet excited state (S₁) to the ground state (S₀). The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. horiba.com

Phosphorescence is a similar process but involves a transition from an excited triplet state (T₁) to the ground state. This transition is "spin-forbidden," resulting in much longer emission lifetimes compared to fluorescence.

For this compound, specific experimental data on its fluorescence and phosphorescence characteristics are not widely available in the current literature. However, the properties can be inferred from its structural components. The benzophenone-like core suggests that intersystem crossing from the S₁ state to the T₁ state could be highly efficient, which is a common characteristic of aromatic ketones. This efficiency often leads to low fluorescence quantum yields but potentially strong phosphorescence at low temperatures in a rigid matrix. The presence of the electron-rich furan ring and the phenolic hydroxyl group can further modulate these properties.

To experimentally determine these characteristics, the following studies would be necessary:

Absorption and Emission Spectroscopy: To determine the wavelengths of maximum absorption (λ_abs) and emission (λ_em).

Quantum Yield Measurement: Typically measured relative to a well-characterized standard. horiba.com

Luminescence Lifetime Measurement: To determine the decay kinetics of the excited states.

A hypothetical data table summarizing key photophysical parameters for a compound like this compound is presented below.

Interactive Data Table: Illustrative Photophysical Properties

This table presents hypothetical data based on typical values for similar aromatic ketones to illustrate the parameters measured in fluorescence and phosphorescence studies. Specific experimental values for this compound are not available in the cited literature.

ParameterValueUnitDescription
Absorption Max (λ_abs)~320nmWavelength of maximum light absorption.
Fluorescence Max (λ_em)~450nmWavelength of maximum fluorescence emission.
Phosphorescence Max (λ_phos)~520nmWavelength of maximum phosphorescence emission (at 77 K).
Fluorescence Quantum Yield (Φf)< 0.01-Efficiency of the fluorescence process.
Phosphorescence Lifetime (τ_p)1-100msDuration of phosphorescence emission (at 77 K).

Energy Transfer Mechanisms

Energy transfer is a non-radiative process where an excited donor molecule transfers its energy to an acceptor molecule. The two primary mechanisms for short-range energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer. wikipedia.orgwikipedia.org

Förster Resonance Energy Transfer (FRET): This mechanism is based on a dipole-dipole coupling between the donor and acceptor and is highly dependent on the distance between them (inversely proportional to the sixth power of the distance). wikipedia.orgfiveable.me Key requirements for FRET include:

A donor-acceptor distance typically within 1-10 nm. fiveable.me

Spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. fiveable.me

Favorable orientation of the donor and acceptor transition dipoles. fiveable.me

Dexter Energy Transfer: This is an electron exchange mechanism that requires the wavefunctions of the donor and acceptor to overlap. wikipedia.orglibretexts.orglibretexts.org Consequently, it is a very short-range process, typically occurring at distances less than 1 nm, and is often associated with quenching. wikipedia.orglibretexts.org Unlike FRET, Dexter transfer can facilitate energy transfer to triplet states.

While no specific studies on energy transfer mechanisms involving this compound have been reported, its potential participation in such processes can be hypothesized. If its fluorescence or phosphorescence spectrum overlaps with the absorption spectrum of a suitable acceptor, it could act as a FRET donor. Given its aromatic ketone structure, which promotes the formation of triplet states, it could also be a candidate for Dexter energy transfer, particularly in quenching triplet excited states of other molecules.

Mechanistic Investigations of this compound in In Vitro Biological Systems

The biological activity of a compound is intimately linked to its interactions with biomolecules. In vitro systems provide a controlled environment to dissect these interactions at a mechanistic level.

Enzyme Inhibition Studies (Mechanistic Focus)

Enzymes are common targets for therapeutic agents. Furan-containing compounds have been investigated as inhibitors of various enzymes, such as urease and acetylcholinesterase. researchgate.netdergipark.org.trnih.gov Mechanistic studies of enzyme inhibition aim to determine not only if a compound inhibits an enzyme but also how it does so.

Key kinetic parameters are determined by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The data are often analyzed using graphical methods like the Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Kᵢ). The Kᵢ value represents the concentration of inhibitor required to produce half-maximum inhibition, providing a measure of the inhibitor's potency.

For this compound, no specific enzyme inhibition data is currently available. A research program to investigate this would involve:

Screening the compound against a panel of enzymes.

For any identified targets, performing detailed kinetic analysis to determine the Kᵢ and the type of inhibition.

Interactive Data Table: Hypothetical Enzyme Inhibition Data

This table illustrates the type of data generated from a mechanistic enzyme inhibition study. The values are for demonstration purposes only.

Target EnzymeInhibition TypeKᵢ (µM)Method of Determination
Hypothetical Kinase ACompetitive15.2Michaelis-Menten Kinetics / Lineweaver-Burk Plot
Hypothetical Protease BNon-competitive35.8Michaelis-Menten Kinetics / Lineweaver-Burk Plot
Hypothetical Esterase CMixed22.5Michaelis-Menten Kinetics / Lineweaver-Burk Plot

Receptor Binding Studies (Molecular Interactions)

Receptors are another major class of drug targets. Understanding how a ligand binds to a receptor is key to elucidating its mechanism of action. This is often studied using a combination of experimental binding assays and computational molecular docking.

Binding Assays: These experiments measure the affinity of a compound for a receptor. Radioligand binding assays, for example, use a labeled compound known to bind the receptor and measure how effectively the test compound displaces it. This allows for the calculation of the binding affinity (Kᵢ).

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov It provides insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This can help rationalize experimental binding data and guide the design of more potent and selective compounds.

There are no published receptor binding or molecular docking studies for this compound. Such studies would be valuable to identify potential protein targets and understand the structural basis of its activity. For example, related hydroxyphenyl structures have been investigated for their affinity for dopamine (B1211576) receptors. nih.gov

Interactive Data Table: Illustrative Molecular Docking Results

This table shows representative data from a molecular docking simulation, predicting the interaction of a ligand with a hypothetical receptor binding site. These are not experimental results for this compound.

Receptor TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical GPCR-8.5Tyr112, Phe234π-π stacking
Hypothetical GPCR-8.5Ser116Hydrogen bond (with hydroxyl group)
Hypothetical GPCR-8.5Val198, Leu230Hydrophobic interaction

Cell-Free System Activity Assays

Cell-free systems, such as those used for in vitro transcription and translation, offer a powerful platform for studying biological processes without the complexity of a living cell. springernature.comnih.govnih.govmdpi.com These systems contain all the necessary machinery for protein synthesis and can be used to produce specific enzymes or entire metabolic pathways in a test tube. nih.govnih.govbiorxiv.org

This approach allows for precise control over the reaction environment and is ideal for:

High-throughput screening: Rapidly testing the effect of a compound on the activity of a newly synthesized enzyme.

Pathway reconstruction: Building and testing synthetic metabolic pathways. biorxiv.org

Studying toxic proteins: Producing proteins that would be lethal to host cells. mdpi.com

The application of cell-free systems to directly test the activity of this compound has not been reported. However, this methodology could be employed to quickly screen its effects on a wide array of enzymes produced in situ, thereby accelerating the identification of its potential biological targets.

Investigation of Molecular Targets and Pathways (Mechanism of Action)

Identifying the specific molecular target(s) of a compound and the downstream cellular pathways it modulates is the ultimate goal of mechanistic studies. While in vitro studies on isolated enzymes and receptors provide crucial information, understanding the compound's effect in a more complex biological context is necessary.

For compounds with similar structural features, various mechanisms of action have been identified. For instance, raspberry ketone, 4-(4-hydroxyphenyl)-butan-2-one, has been shown to affect meal patterns and cardiovascular parameters in mice, suggesting an interaction with metabolic and neurological pathways. mdpi.comresearchgate.net Another related compound, a metabolite of bisphenol A, has been found to trigger pancreatic β-cell death through an endoplasmic reticulum stress-mediated apoptotic pathway. mdpi.com

Investigating the mechanism of action for this compound would involve a multi-pronged approach, including:

Target Identification: Using techniques like affinity chromatography-mass spectrometry to pull down binding partners from cell lysates.

Pathway Analysis: Employing transcriptomics and proteomics to see how the compound alters gene and protein expression, respectively, to identify affected cellular pathways.

Validation: Confirming the proposed mechanism using targeted cell-based assays and specific inhibitors or genetic knockdowns of the hypothesized targets.

Currently, the specific molecular targets and pathways affected by this compound remain to be elucidated.

Supramolecular Assembly and Material Science Prospects

The unique molecular architecture of this compound, which combines a furan ring, a carbonyl group, and a hydroxyphenyl moiety, presents intriguing possibilities for the construction of novel supramolecular assemblies and advanced materials. The interplay of non-covalent interactions, such as hydrogen bonding and π-π stacking, governs the self-assembly of these molecules into well-defined, higher-order structures. These interactions are fundamental to the design of materials with tailored properties for a range of applications.

The hydroxyl group on the phenyl ring is a primary site for strong hydrogen bonding, acting as a hydrogen bond donor. The carbonyl group and the oxygen atom within the furan ring can both act as hydrogen bond acceptors. This donor-acceptor pairing is a powerful tool for directing the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state. The specific geometry of these hydrogen-bonded networks will influence the macroscopic properties of the resulting material.

In addition to hydrogen bonding, the aromatic furan and phenyl rings are capable of engaging in π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are crucial in stabilizing the crystal packing and can influence the electronic and photophysical properties of the material. The relative orientation of the aromatic rings—whether face-to-face or edge-to-face—will dictate the extent of orbital overlap and, consequently, the material's conductive or emissive characteristics.

The material science prospects for this compound and its derivatives are diverse. The furan ring, in particular, is a versatile building block in polymer chemistry. Furan-containing polymers are known for their potential in creating thermosetting resins, biodegradable plastics, and conductive polymers. The reactivity of the furan moiety can be exploited in polymerization reactions, such as Diels-Alder cycloadditions, to create cross-linked or self-healing materials.

Furthermore, the combination of the electron-rich furan ring and the hydroxyphenyl group suggests potential applications in optoelectronic materials. The molecule's conjugated system could be tuned through chemical modification to absorb and emit light at specific wavelengths, making it a candidate for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to form ordered supramolecular assemblies is advantageous in these applications, as it can facilitate charge transport and improve device efficiency.

The following table summarizes the key structural features of this compound and their potential roles in supramolecular assembly and material science applications.

Structural Feature Potential Non-Covalent Interactions Potential Material Science Applications
Hydroxyl GroupHydrogen Bond DonorDirecting self-assembly, enhancing thermal stability
Carbonyl GroupHydrogen Bond AcceptorInfluencing crystal packing, site for chemical modification
Furan RingHydrogen Bond Acceptor, π-π StackingPolymer synthesis, optoelectronic materials, Diels-Alder reactions
Phenyl Ringπ-π StackingEnhancing electronic communication, tuning photophysical properties

While specific experimental data on the supramolecular assembly of this compound is not extensively documented, the principles of crystal engineering and the known reactivity of its constituent functional groups provide a strong foundation for its exploration in the field of material science. Future research focusing on the synthesis of derivatives and the characterization of their solid-state structures will be instrumental in unlocking the full potential of this versatile chemical compound.

Challenges and Future Directions in 2 Furyl P Hydroxyphenyl Ketone Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-Furyl p-hydroxyphenyl ketone has been documented in the scientific literature. One established method involves the demethylation of Furan-2-yl(4-methoxyphenyl)methanone.

A reported synthesis of (4-hydroxyphenyl)(furan-2-yl)methanone resulted in a 95% yield of a light red solid. This high yield suggests an efficient conversion process under the documented laboratory conditions. However, the broader challenges in organic synthesis, such as the use of harsh reagents, scalability, and environmental impact, necessitate the development of more sustainable and efficient routes.

Future research should focus on "green chemistry" approaches to the synthesis of this compound. This could involve the use of renewable starting materials, catalytic methods to reduce waste, and the use of environmentally benign solvents. The exploration of one-pot syntheses or flow chemistry processes could also offer significant advantages in terms of efficiency, safety, and scalability. The development of such methods would be a significant step forward in making this compound more accessible for further research and potential applications.

Elucidation of Underexplored Reactivity Patterns

The reactivity of this compound is largely dictated by its constituent functional groups: the furan (B31954) ring, the ketone, and the p-hydroxyphenyl group. The furan ring is known to undergo various reactions, including electrophilic substitution and cycloaddition. The ketone group can be a site for nucleophilic attack, and the hydroxyl group on the phenyl ring can be involved in a range of transformations.

While the general reactivity of these functional groups is well-understood in organic chemistry, their interplay within the specific structure of this compound presents opportunities for discovering novel and underexplored reactivity patterns. Future research could investigate the selective modification of one functional group in the presence of the others. For instance, exploring the regioselectivity of electrophilic substitution on the furan ring, or the chemoselective reduction of the ketone, could yield valuable synthetic intermediates. Furthermore, the phenolic hydroxyl group opens avenues for derivatization to modulate the compound's properties.

Advanced Characterization Techniques for Complex Structures

The characterization of this compound has been established using standard spectroscopic techniques.

Property Value
Molecular FormulaC₁₁H₈O₃
Molecular Weight188 g/mol
AppearanceLight red solid
Melting Point168–170 °C

Spectroscopic Data for (4-hydroxyphenyl)(furan-2-yl)methanone

Technique Data
¹H-NMR (DMSO-d6) δ 10.44 (br s, 1H, OH), 8.07 (d, J = 1 Hz, 1H, 5'-H), 7.89 (s, 1H, Ph-2-H), 7.87 (s, 1H, Ph-6-H), 7.33 (d, J = 3.6 Hz, 1H, 3'-H), 6.93 (s, 1H, Ph-5-H), 6.91 (s, 1H, Ph-3-H), 6.76 (dd, J = 3.6 Hz, J = 2.4 Hz, 1H, 4'-H)
¹³C-NMR (DMSO-d6) δ 112.9, 115.8, 115.8, 120.3, 128.3, 132.1, 132.1, 148.1, 152.2, 162.4, 180.4

While these methods are sufficient for routine identification, the application of more advanced characterization techniques could provide deeper insights into the compound's structure and properties. For instance, solid-state NMR could elucidate the crystal packing and intermolecular interactions in the solid state. X-ray crystallography would provide definitive information on the three-dimensional structure and conformation of the molecule. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be employed to study the gas-phase structure and fragmentation pathways of the molecule and its derivatives.

Predictive Modeling and Machine Learning in Research

The use of predictive modeling and machine learning in chemical research is a rapidly expanding field. These computational tools can be used to predict a wide range of properties, from spectroscopic data and reactivity to biological activity. For this compound, there is a significant opportunity to apply these methods to accelerate research and guide experimental work.

Quantitative Structure-Property Relationship (QSPR) models could be developed for furan derivatives to predict their physicochemical properties. digitaloceanspaces.com Machine learning algorithms can be trained on existing data for furan-containing compounds to predict properties such as solubility, toxicity, and metabolic stability. mdpi.com Such models could be used to virtually screen derivatives of this compound for desired properties before undertaking their synthesis, thereby saving time and resources. Furthermore, computational chemistry methods, such as Density Functional Theory (DFT), can be used to model the electronic structure and reactivity of the molecule, providing insights that can complement experimental studies.

Expanding the Scope of Mechanistic Biological Investigations in In Vitro Systems

Preliminary in vitro studies have begun to explore the biological activities of this compound. As part of a broader study on furan-2-yl(phenyl)methanone derivatives, the compound was evaluated for its inhibitory activity against protein tyrosine kinases (PTKs). researchgate.net The results indicated that the number of hydroxyl groups on the phenyl ring had a significant effect on the PTK inhibitory activity. researchgate.net

This initial finding opens the door for a more comprehensive investigation into the compound's biological effects in various in vitro systems. Future research should aim to elucidate the specific molecular mechanisms underlying its observed activities. This could involve identifying the specific PTKs that are inhibited by the compound and determining the mode of inhibition.

Furthermore, the scope of in vitro investigations should be expanded to explore other potential biological targets. Given the structural motifs present in this compound, it could be screened for a variety of other activities, such as antioxidant, anti-inflammatory, or antimicrobial effects. Mechanistic studies in relevant cell-based assays would be crucial to understanding the compound's potential as a lead for drug discovery.

Q & A

Q. What synthetic routes are commonly employed to synthesize 2-furyl p-hydroxyphenyl ketone derivatives?

Key strategies include:

  • Photo-Nazarov cyclization : Flow photochemical methods using acetic acid (AcOH) or hexafluoroisopropanol (HFIP) enable cyclization of 2-furyl vinyl ketones into fused cyclopentanones, a core structure in natural products like nakadomarin A .
  • Rhodium-catalyzed hydroacylation : Silver additives (e.g., AgMs) facilitate enantioselective coupling of heteroaryl ketones with alkenes, though enantiocontrol may vary with substituents (e.g., 2-furyl vs. 2-thienyl groups) .

Q. How is the structural purity of this compound validated in synthetic workflows?

Analytical methods include:

  • High-resolution NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and detect impurities.
  • Single-crystal X-ray diffraction for unambiguous confirmation of molecular geometry and crystal packing.
  • Chromatographic techniques (HPLC, GC-MS) paired with reference standards to assess chemical and stereochemical purity .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental conformational data be resolved for this compound?

Discrepancies often arise from solvent effects or neglected electron correlation in calculations. To address this:

  • Use polarizable continuum models (PCM) in MO calculations to simulate solvent interactions.
  • Validate with variable-temperature NMR to detect dynamic equilibria between conformers.
  • Compare solid-state (X-ray) and solution (LIS) data to identify solvent-dependent population shifts, as seen in di(2-furyl) ketone systems .

Q. What mechanistic insights explain the divergent reactivity of 2-furyl vs. 2-benzofuryl ketones in photo-Nazarov cyclizations?

The reactivity difference stems from electronic and steric effects :

  • 2-Furyl ketones undergo efficient cyclization due to favorable orbital overlap between the furan oxygen and the carbonyl group.
  • 2-Benzofuryl derivatives face steric hindrance from fused aromatic rings, disrupting transition-state geometry. Computational studies (e.g., DFT) can map energy barriers and substituent effects .

Q. What methodologies are recommended for assessing the clastogenic potential of this compound?

Toxicological evaluation involves:

  • Sister chromatid exchange (SCE) assays in mouse bone marrow to detect chromosomal breaks.
  • Micronucleus tests in rodent hepatocytes to assess in vivo genotoxicity.
  • Unscheduled DNA synthesis (UDS) assays to evaluate repair activity in cultured cells. Prior data on 2-furyl methyl ketone suggest potential clastogenicity via SCE induction, necessitating rigorous safety profiling .

Q. How can enantioselectivity be improved in catalytic transformations of this compound?

Strategies include:

  • Chiral ligand design : Bulky ligands (e.g., Binap derivatives) may reduce heteroatom chelation to metal centers, a known issue in rhodium-catalyzed hydroacylation.
  • Solvent optimization : Polar aprotic solvents (e.g., HFIP) can enhance transition-state organization.
  • Additive screening : Silver salts (AgOTf) or Lewis acids (Mg(ClO₄)₂) may stabilize reactive intermediates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the mutagenicity of 2-furyl derivatives?

Contradictions (e.g., positive SCE results vs. negative UDS data) may reflect:

  • Dose-dependent effects : Low-dose thresholds or metabolic activation differences (e.g., cytochrome P450 involvement).
  • Cell-type specificity : Germline vs. somatic cell susceptibility, as seen in 2-furyl methyl ketone studies.
  • Assay limitations : UDS lacks sensitivity for certain DNA lesions. Cross-validation with multiple assays (e.g., Comet, Ames tests) is critical .

Methodological Recommendations

Q. What computational tools are optimal for modeling this compound’s electronic properties?

  • Gaussian or ORCA software for ab-initio MO calculations.
  • Density functional theory (DFT) with hybrid functionals (B3LYP) and dispersion corrections (D3BJ) for accurate energy landscapes.
  • NBO analysis to quantify hyperconjugative interactions between the furyl and hydroxyphenyl moieties .

Q. How can researchers design experiments to mitigate oxidative degradation of this compound?

  • Use antioxidants (e.g., BHT) in reaction media.
  • Conduct stability studies under inert atmospheres (N₂/Ar).
  • Monitor degradation via HPLC-PDA or LC-MS/MS to identify byproducts and optimize storage conditions (e.g., low temperature, amber vials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.